- A process for the preparation of isavuconazonium sulfate, World Intellectual Property Organization, , ,

Cas no 742049-41-8 (Isavuconazonium)

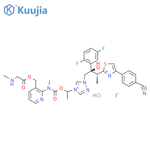

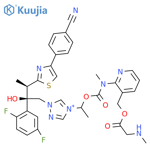

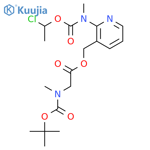

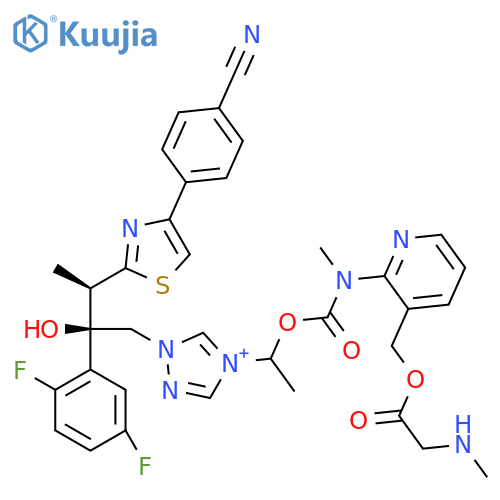

Isavuconazonium structure

Nom du produit:Isavuconazonium

Numéro CAS:742049-41-8

Le MF:C35H35F2N8O5S

Mégawatts:717.764812707901

CID:5037720

Isavuconazonium Propriétés chimiques et physiques

Nom et identifiant

-

- Isavuconazonium

- Isavuconazonium ion

- Isavuconazonium [USAN]

- Isavuconazonium (USAN)

- VH2L779W8Q

- BCP23773

- DB06636

- 1-((2R,3R)-3-(4-(4-Cyanophenyl)-1,3-thiazol-2-yl)-2-(2,5-difluorophenyl)-2-hydroxybutyl)-4-((1RS)-1-(methyl-(3-(((methylamino)acetyloxy)methyl)pyridin-2-yl)carbamoyloxy(ethyl)-1,2,4-triazolium

- Glycine, N-methyl-, (2-(((1-(1-((2R,3R)-3-(4-(4-cya

-

- Piscine à noyau: 1S/C35H35F2N8O5S/c1-22(33-42-30(18-51-33)25-9-7-24(15-38)8-10-25)35(48,28-14-27(36)11-12-29(28)37)19-45-21-44(20-41-45)23(2)50-34(47)43(4)32-26(6-5-13-40-32)17-49-31(46)16-39-3/h5-14,18,20-23,39,48H,16-17,19H2,1-4H3/q+1/t22-,23?,35+/m0/s1

- La clé Inchi: RSWOJTICKMKTER-QXLBVTBOSA-N

- Sourire: S1C=C(C2C=CC(C#N)=CC=2)N=C1[C@H](C)[C@@](C1C=C(C=CC=1F)F)(CN1C=[N+](C=N1)C(C)OC(N(C)C1C(=CC=CN=1)COC(CNC)=O)=O)O

Propriétés calculées

- Nombre de donneurs de liaisons hydrogène: 2

- Nombre de récepteurs de liaison hydrogène: 13

- Comptage des atomes lourds: 51

- Nombre de liaisons rotatives: 15

- Complexité: 1210

- Le xlogp3: 4.1

- Surface topologique des pôles: 188

Isavuconazonium PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | LN4037649-1mg |

Isavuconazonium(sulfate) |

742049-41-8 | ≥98% | 1mg |

RMB 1216.00 | 2025-02-21 | |

| Cooke Chemical | LN4037649-500ug |

Isavuconazonium(sulfate) |

742049-41-8 | ≥98% | 500ug |

RMB 644.00 | 2023-09-07 | |

| Cooke Chemical | LN4037649-5mg |

Isavuconazonium(sulfate) |

742049-41-8 | ≥98% | 5mg |

RMB 4612.00 | 2025-02-21 | |

| Cooke Chemical | LN4037649-500g |

Isavuconazonium(sulfate) |

742049-41-8 | ≥98% | 500g |

RMB 644.00 | 2025-02-21 |

Isavuconazonium Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Solvents: Methanol , Water ; 60 - 80 min, 0 - 5 °C

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Sulfuric acid Solvents: Ethyl acetate , Water ; 0 - 10 °C; 10 °C → 30 °C; 2 h, 30 °C

Référence

- Preparation of isavuconazonium monosulfate by bisulfate/sulfate anion exchange technology, China, , ,

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Sulfuric acid Solvents: Ethyl acetate , Water ; 0 - 10 °C; 0 °C → 60 °C; 2 h, 60 °C

Référence

- Method for preparing isavuconazonium sulfate by oxidation-reduction reaction, China, , ,

Synthetic Routes 4

Conditions de réaction

Référence

- Isavuconazonium salts and process for preparing thereof, World Intellectual Property Organization, , ,

Synthetic Routes 5

Conditions de réaction

Référence

- Preparation of (2-(methylamino)pyridin-3-yl)methanol as intermediate for preparing isavuconazonium sulfate as antifungal agents, China, , ,

Synthetic Routes 6

Conditions de réaction

1.1 Reagents: Sodium hydroxide , Hydrogen Catalysts: Palladium Solvents: Water ; rt; cooled

1.2 Reagents: Sulfuric acid Solvents: Water

1.2 Reagents: Sulfuric acid Solvents: Water

Référence

- Preparation of isavuconazonium sulfate, China, , ,

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 2 h, rt

Référence

- Preparation of isavuconazole sulfate, China, , ,

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: Sodium iodide Solvents: Acetonitrile ; rt → 70 °C; 3 h, 70 °C

1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; rt; 2 h, rt

1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; 0 °C; pH 6.5, < 5 °C

1.4 Solvents: Dichloromethane , Water ; 1 h, 15 °C

1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; rt; 2 h, rt

1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; 0 °C; pH 6.5, < 5 °C

1.4 Solvents: Dichloromethane , Water ; 1 h, 15 °C

Référence

- Method for preparing antifungal drug isavuconazonium sulfate, China, , ,

Synthetic Routes 9

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 25 - 30 °C

Référence

- Process for the preparation of isavuconazonium sulfate, India, , ,

Synthetic Routes 10

Conditions de réaction

Référence

- Crystalline form of isavuconazonium sulfate and a process for its preparation, India, , ,

Synthetic Routes 11

Conditions de réaction

Référence

- Preparation of isavuconazonium sulfate, China, , ,

Synthetic Routes 12

Conditions de réaction

1.1 Reagents: Sodium bisulfate Solvents: Dichloromethane , Water ; 0.5 - 1 h, 0 - 10 °C

Référence

- Preparation of isavuconazonium sulfate, World Intellectual Property Organization, , ,

Synthetic Routes 13

Conditions de réaction

Référence

- Preparation of isavuconazonium sulfate and intermediates thereof, China, , ,

Isavuconazonium Raw materials

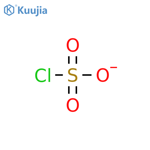

- Chlorosulfate

- Sulfate, hydrogen(8CI,9CI)

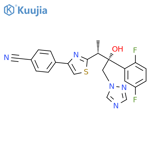

- Isavuconazole

- Sulfate (7CI,8CI,9CI)

- (2-(((1-Chloroethoxy)carbonyl)(methyl)amino)pyridin-3-yl)methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate

- NND-2252305

- Isavuconazonium

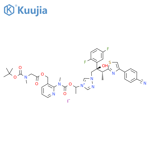

- 4-(1-(3-(N-(t-Butoxycarbonyl)-N-methylglycyloxy)methyl)pyridin-2-yl(methyl)carbamoyl)oxy)ethyl)-1-(2R,3R)-3-(4-(4-cyanophenyl)thiazol-2-yl)-2-(2,5-difluorophenyl)2-hydroxybutyl1-(1,2,4-triazol) Iodide

- 4-(1-(((3-((2-((tert-butoxycarbonyl)(methyl)amino)acetoxy)methyl)pyridin-2-yl)(methyl)carbamoyl)oxy)ethyl)-1-((2R,3R)-3-(4-(4-cyanophenyl)thiazol-2-yl)-2-(2,5-difluorophenyl)-2-hydroxybutyl)-1H-1,2,4-triazol-4-ium chloride

- Acetic acid,2,2,2-trifluoro-, ion(1-)

- Isavuconazonium iodide hydrochloride

Isavuconazonium Preparation Products

Isavuconazonium Littérature connexe

-

Alexander P. Voronin,Nikita A. Vasilev,Artem O. Surov,Andrei V. Churakov,German L. Perlovich CrystEngComm 2021 23 8513

-

2. A comprehensive overview of the medicinal chemistry of antifungal drugs: perspectives and promiseKaitlind C. Howard,Emily K. Dennis,David S. Watt,Sylvie Garneau-Tsodikova Chem. Soc. Rev. 2020 49 2426

-

3. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidatesMurugaiah A. M. Subbaiah,Jarkko Rautio,Nicholas A. Meanwell Chem. Soc. Rev. 2024 53 2099

-

Jayapradha Ramakrishnan,Sudarshan Singh Rathore,Thiagarajan Raman RSC Adv. 2016 6 42387

-

Devashish Mehta,Varsha Saini,Avinash Bajaj RSC Med. Chem. 2023 14 1603

742049-41-8 (Isavuconazonium) Produits connexes

- 2229609-44-1(5-Chloro-2-(1-methylpiperazin-2-yl)phenol)

- 2728727-18-0((1S)-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride)

- 2171921-48-3(2-formyl-5-(2-methoxyethoxy)-1H-indole-3-carboxylic acid)

- 896304-04-4(6-{(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-bromobenzoate)

- 1566148-30-8(1,1-Difluoro-3-(pyridin-2-yl)propan-2-one)

- 1006441-85-5(4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl-5-methyl-1,2-oxazole-3-carboxylic acid)

- 921539-72-2(4-ethoxy-3-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide)

- 1805020-27-2(Methyl 2-(aminomethyl)-3-methoxy-5-(trifluoromethoxy)pyridine-6-acetate)

- 318528-52-8(4-Isopropyl-3-(trifluoromethyl)benzoic acid)

- 90563-91-0(2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride)

Fournisseurs recommandés

Wuhan ChemNorm Biotech Co.,Ltd.

Membre gold

Fournisseur de Chine

Réactif

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

Membre gold

Fournisseur de Chine

Réactif

Tiancheng Chemical (Jiangsu) Co., Ltd

Membre gold

Fournisseur de Chine

Lot

Suzhou Genelee Bio-Technology Co., Ltd.

Membre gold

Fournisseur de Chine

Lot

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

Membre gold

Fournisseur de Chine

Lot